molecular formula C15H8Br2FN B2672252 6,8-Dibromo-2-(4-fluorophenyl)quinoline CAS No. 860783-88-6

6,8-Dibromo-2-(4-fluorophenyl)quinoline

Cat. No.: B2672252
CAS No.: 860783-88-6
M. Wt: 381.042
InChI Key: WQUCFKREMLHUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-(4-fluorophenyl)quinoline is a synthetic organic compound with the molecular formula C15H8Br2FN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions and a fluorophenyl group at the 2 position of the quinoline ring. It is primarily used in research and development, particularly in the fields of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)quinoline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 6,8-dibromoquinoline with 4-fluorophenylboronic acid in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as K2CO3) in a solvent mixture of DMF and water .

Industrial Production Methods

The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-fluorophenyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups at the 6 and 8 positions .

Scientific Research Applications

6,8-Dibromo-2-(4-fluorophenyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-fluorophenyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(4-fluorophenyl)quinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

6,8-dibromo-2-(4-fluorophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2FN/c16-11-7-10-3-6-14(19-15(10)13(17)8-11)9-1-4-12(18)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUCFKREMLHUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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